molecular formula C12H8N2O2S B11725179 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile

4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile

Cat. No.: B11725179
M. Wt: 244.27 g/mol
InChI Key: AJFMQVZLNVTZCL-UHFFFAOYSA-N
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Description

4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is a heterocyclic compound featuring a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile typically involves the reaction of 3-methyl-2,4-dioxo-1,3-thiazolidine with benzylidene derivatives under specific conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for yield, purity, and cost-effectiveness. Techniques such as multicomponent reactions and green chemistry approaches may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered functional groups .

Scientific Research Applications

4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of microbial activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
  • 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
  • Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate

Comparison

Compared to these similar compounds, 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is unique due to its specific structural configuration, which may confer distinct reactivity and biological activity. Its methyl group and benzonitrile moiety can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

IUPAC Name

4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile

InChI

InChI=1S/C12H8N2O2S/c1-14-11(15)10(17-12(14)16)6-8-2-4-9(7-13)5-3-8/h2-6H,1H3

InChI Key

AJFMQVZLNVTZCL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C#N)SC1=O

Origin of Product

United States

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